4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one
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Overview
Description
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[45]dec-3-en-2-one is a complex organic compound that features an imidazole ring, a spirocyclic structure, and an oxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting with the preparation of the imidazole derivative. One common route involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde or ketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the imidazole and propylamine moieties but lacks the spirocyclic structure.
4-(1H-Imidazol-1-yl)aniline: Contains the imidazole ring but differs in the substitution pattern and lacks the spirocyclic structure.
2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine: Features multiple imidazole rings but has a different core structure.
Uniqueness
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its combination of an imidazole ring, a spirocyclic structure, and an oxaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H21N3O2/c19-14-11-13(15(20-14)5-2-1-3-6-15)17-7-4-9-18-10-8-16-12-18/h8,10-12,17H,1-7,9H2 |
InChI Key |
PPBQMOMRNCKCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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